tert-butyl 4-{4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoyl}piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-{4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoyl}piperazine-1-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperazine ring, a benzoyl group, and a pyridine derivative, making it a versatile molecule for chemical modifications and functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoyl}piperazine-1-carboxylate typically involves multiple steps:
Formation of the pyridine derivative: The starting material, 3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridine, is synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic conditions.
Acylation reaction: The pyridine derivative is then acylated with 4-(2-aminoacetamido)benzoyl chloride in the presence of a base such as triethylamine to form the intermediate compound.
Piperazine ring introduction: The intermediate is reacted with tert-butyl piperazine-1-carboxylate under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The benzoyl and piperazine groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion to amines or other reduced derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of the catalytic process.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Drug Development: The compound’s structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl 4-{4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoyl}piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: An intermediate in the synthesis of biologically active compounds.
Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Used as a chemoselective tert-butoxycarbonylation reagent.
Uniqueness
Tert-butyl 4-{4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoyl}piperazine-1-carboxylate is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential use in drug development and materials science further highlight its uniqueness.
Properties
IUPAC Name |
tert-butyl 4-[4-[[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetyl]amino]benzoyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O5/c1-17-14-18(2)31(24(34)21(17)15-27)16-22(32)28-20-8-6-19(7-9-20)23(33)29-10-12-30(13-11-29)25(35)36-26(3,4)5/h6-9,14H,10-13,16H2,1-5H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPENNKFJOYOUJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)C(=O)OC(C)(C)C)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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